![molecular formula C8H13N5SSn B14240543 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole CAS No. 619296-64-9](/img/structure/B14240543.png)
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is a chemical compound that features a thiazole ring substituted with a trimethylstannyl group and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole precursor with trimethyltin chloride under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the tin atom.
Coupling Reactions: The trimethylstannyl group can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Trimethyltin Chloride:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylstannyl group.
Aplicaciones Científicas De Investigación
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole involves its interaction with various molecular targets. The thiazole ring can participate in π-π interactions, while the trimethylstannyl group can form bonds with other molecules, influencing biochemical pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzo[d]thiazole: Shares the thiazole ring but differs in the substituents attached to the ring.
Trimethyltin Chloride: Contains the trimethylstannyl group but lacks the thiazole and tetrazole rings.
Uniqueness
2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole is unique due to the combination of the thiazole and tetrazole rings with the trimethylstannyl group, which imparts distinct chemical and physical properties not found in other similar compounds .
Propiedades
Número CAS |
619296-64-9 |
|---|---|
Fórmula molecular |
C8H13N5SSn |
Peso molecular |
330.00 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-methyltetrazol-5-yl)-1,3-thiazol-5-yl]stannane |
InChI |
InChI=1S/C5H4N5S.3CH3.Sn/c1-10-8-4(7-9-10)5-6-2-3-11-5;;;;/h2H,1H3;3*1H3; |
Clave InChI |
WCBDNRRNZJEDRP-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2=NC=C(S2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


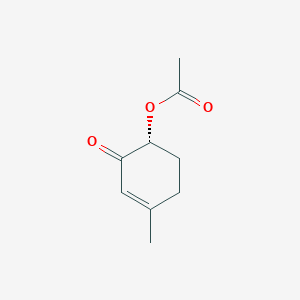
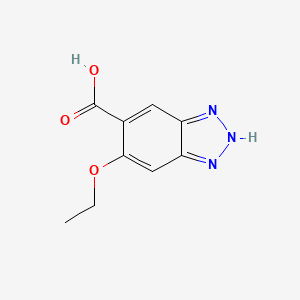
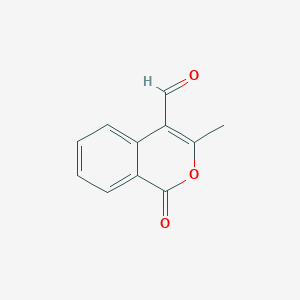
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
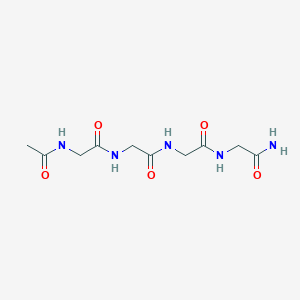
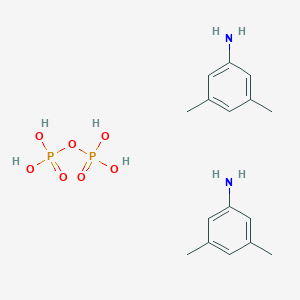
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
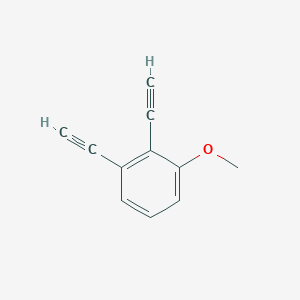
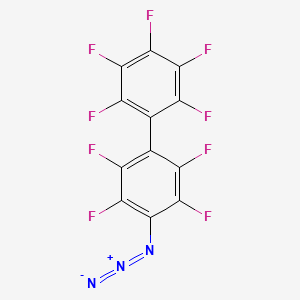
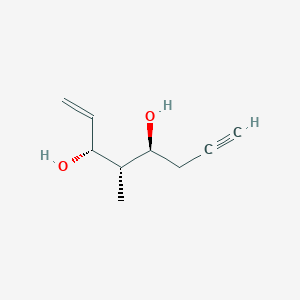
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
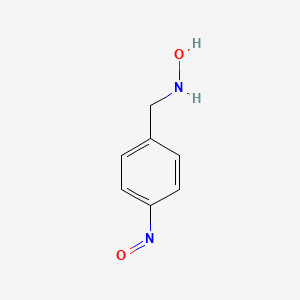
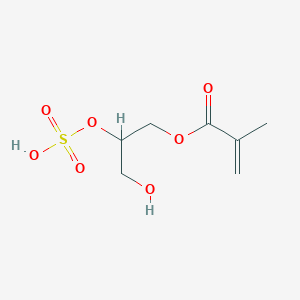
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
